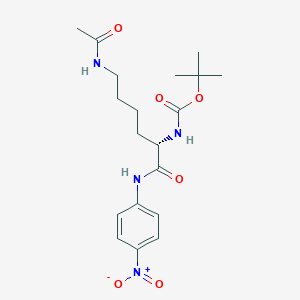
5-Ethoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxypicolinonitrile: is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an ethoxy group attached to the fifth position of the picolinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypicolinonitrile typically involves the reaction of picolinonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Picolinonitrile+Ethyl IodideK2CO3,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted picolinonitriles with different functional groups.
Scientific Research Applications
Chemistry: 5-Ethoxypicolinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is used to study the interactions of nitrile-containing compounds with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are used as intermediates in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-Ethoxypicolinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This dual interaction with molecular targets and cell membranes contributes to its biological activity.
Comparison with Similar Compounds
- 5-Methoxypicolinonitrile
- 5-Chloropicolinonitrile
- 5-Bromopicolinonitrile
Comparison: 5-Ethoxypicolinonitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to 5-Methoxypicolinonitrile, the ethoxy group provides greater lipophilicity, enhancing its ability to interact with lipid membranes. Compared to halogenated derivatives like 5-Chloropicolinonitrile and 5-Bromopicolinonitrile, the ethoxy group offers different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-ethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 |
InChI Key |
NQFVQVZTMHIJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate](/img/structure/B12276207.png)
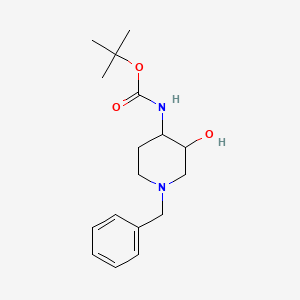
![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)
![4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile](/img/structure/B12276220.png)
![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
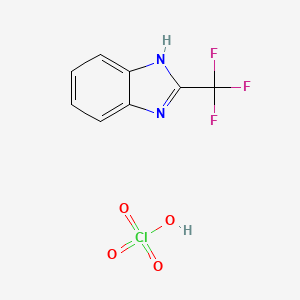
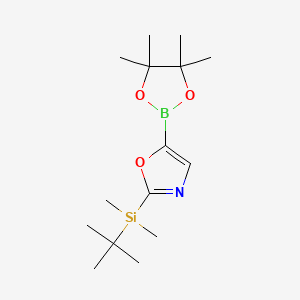
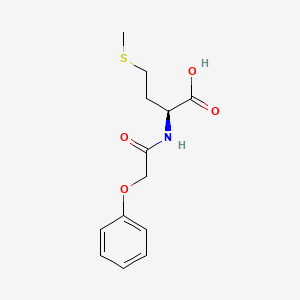
![1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
![Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-](/img/structure/B12276262.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)
![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)

